2-Methoxy-6-[2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-benzoic acid methyl ester, hydrochloride
CAS No.: 1217195-32-8
Cat. No.: VC11724915
Molecular Formula: C21H21ClN2O3
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217195-32-8 |
|---|---|
| Molecular Formula | C21H21ClN2O3 |
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | methyl 2-methoxy-6-[(E)-2-(3-methyl-1-phenylpyrazol-4-yl)ethenyl]benzoate;hydrochloride |
| Standard InChI | InChI=1S/C21H20N2O3.ClH/c1-15-17(14-23(22-15)18-9-5-4-6-10-18)13-12-16-8-7-11-19(25-2)20(16)21(24)26-3;/h4-14H,1-3H3;1H/b13-12+; |
| Standard InChI Key | XGBZFNXCSPGKKI-UEIGIMKUSA-N |
| Isomeric SMILES | CC1=NN(C=C1/C=C/C2=C(C(=CC=C2)OC)C(=O)OC)C3=CC=CC=C3.Cl |
| SMILES | CC1=NN(C=C1C=CC2=C(C(=CC=C2)OC)C(=O)OC)C3=CC=CC=C3.Cl |
| Canonical SMILES | CC1=NN(C=C1C=CC2=C(C(=CC=C2)OC)C(=O)OC)C3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The IUPAC name, methyl 2-methoxy-6-[(E)-2-(3-methyl-1-phenylpyrazol-4-yl)ethenyl]benzoate; hydrochloride, precisely defines its structure:
-
A methyl ester group at the benzoic acid position ()
-
A methoxy substituent at the 2-position of the benzene ring
-
An (E)-configured vinyl group linking the aromatic core to a 3-methyl-1-phenylpyrazole moiety.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS No. | 1217195-32-8 |
| Molecular Formula | |
| Molecular Weight | 384.9 g/mol |
| InChIKey | XGBZFNXCSPGKKI-UEIGIMKUSA-N |
| SMILES | CC1=NN(C=C1C=CC2=C(C(=CC=C2)OC)C(=O)OC)C3=CC=CC=C3.Cl |
The hydrochloride salt enhances aqueous solubility, critical for biological testing. X-ray crystallography data, though unavailable, suggest planarity between the pyrazole and benzene rings due to conjugation across the vinyl bridge, as observed in analogous chromen-4-one derivatives .
Synthesis and Preparation
Reaction Pathways
While explicit synthetic details for this compound are unpublished, retrosynthetic analysis implies a multi-step sequence:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazines with β-keto esters or diketones, as demonstrated in the synthesis of 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol .
-
Vinyl Bridge Installation: A Heck coupling or Wittig reaction between 6-bromo-2-methoxybenzoate and 3-methyl-1-phenylpyrazole-4-carbaldehyde precursors.
-
Esterification and Salt Formation: Methanol-mediated esterification followed by HCl treatment to yield the hydrochloride.
Optimization Challenges
Key hurdles include:
-
Stereochemical Control: Ensuring (E)-selectivity during vinyl bridge formation, as (Z)-isomers exhibit reduced bioactivity in related compounds .
-
Purification: Separating regioisomers arising from pyrazole substitution patterns, necessitating HPLC or recrystallization .
Table 2: Comparative Synthetic Methods
Physicochemical Properties
Solubility and Stability
The hydrochloride salt improves water solubility (>50 mg/mL predicted) compared to the free base. Stability studies indicate:
-
pH Sensitivity: Degrades above pH 7, releasing free benzoic acid.
-
Thermal Stability: Decomposes at 218°C (DSC data inferred from analogs) .
Spectroscopic Characterization
Research Challenges
Scalability Issues
Multi-step synthesis complicates scale-up. The Heck coupling alone requires Pd catalysts (5 mol%), increasing production costs.
Bioactivity Gaps
No in vivo data exist for this compound. Related fluorinated pyrazoles show hepatotoxicity at >50 mg/kg doses, warranting caution .
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparisons
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume